molecular formula C7H9NO2 B1599737 Methyl pyridine-1(2H)-carboxylate CAS No. 33707-36-7

Methyl pyridine-1(2H)-carboxylate

Cat. No. B1599737
Key on ui cas rn: 33707-36-7
M. Wt: 139.15 g/mol
InChI Key: CMUHZRATLMUDJI-UHFFFAOYSA-N
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Patent
US05834458

Procedure details

Methyl chloroformate (30.9 mL/400 mmol) was added via syringe to a mixture of pyridine (31.6 g/400 mmol) and sodium borohydride (16.0 g/420 mmol) in methanol (150 mL) at -78° C. Stirred for two hours then poured in to water then extracted with diethyl ether (3×300 mL). The extracts were dried over NaCl/Na2SO4 then evaporated. The residue was purified by preparative chromatography using silica gel eluting with ethyl acetate/hexanes to yield the 1-(methoxycarbonyl)-1,2-dihydropyridine, 1A (20.2 g/130 mmol).
Quantity
30.9 mL
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BH4-].[Na+].O>CO>[CH3:5][O:4][C:2]([N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH2:11]1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
30.9 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
31.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with diethyl ether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over NaCl/Na2SO4
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)N1CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 130 mmol
AMOUNT: MASS 20.2 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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